Chemical structure and physicochemical properties of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Chemical structure and physicochemical properties of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Executive Summary
The pursuit of novel, highly selective kinase inhibitors has driven medicinal chemistry toward complex, fused bicyclic N-heterocycles. Among these privileged scaffolds, 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1251023-46-7) stands out as a critical building block[1]. By mimicking the purine ring of ATP, the pyrazolo[1,5-a]pyrimidine core forms essential hydrogen bonds within the hinge region of various kinases[2].
This whitepaper provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic utility of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. It is designed for drug development professionals seeking to leverage this scaffold for the synthesis of advanced therapeutics, particularly in the realm of Bruton's Tyrosine Kinase (BTK) inhibitors.
Chemical Structure & Physicochemical Properties
The molecular architecture of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid features a fused bicyclic system. The [1,5-a] fusion indicates that the nitrogen at position 1 and the carbon at position 5 of the pyrazole ring form the bridgehead with the pyrimidine ring.
Crucially, the "4,5-dihydro" designation signifies the selective reduction of the double bond between N4 and C5. This partial saturation converts the C5 carbon from an sp2 to an sp3 hybridized state, introducing a chiral center. The presence of the carboxylic acid at this chiral C5 position provides a versatile synthetic handle for amidation, esterification, or decarboxylative cross-coupling.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, which directly influence its solubility, reactivity, and downstream pharmacokinetic profile.
| Property | Value | Mechanistic Implication |
| Chemical Name | 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Core scaffold for purine-mimetic drug design. |
| CAS Number | 1251023-46-7 | Unique registry identifier for procurement[1]. |
| Molecular Formula | C₇H₇N₃O₂ | Indicates a high nitrogen-to-carbon ratio, typical of kinase inhibitors. |
| Molecular Weight | 165.15 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5. |
| H-Bond Donors | 2 (NH, COOH) | Facilitates critical interactions with target protein backbones. |
| H-Bond Acceptors | 4 (N, N, C=O, OH) | Enhances aqueous solubility and target binding affinity. |
| Hybridization at C5 | sp3 (Chiral) | Enables stereospecific interactions in the binding pocket, crucial for target selectivity[3]. |
Mechanistic Insights & Chemical Reactivity
Stereochemical Control and Asymmetric Reduction
In modern drug development, controlling stereocenters is non-negotiable due to the differential biological activities of enantiomers. The C5 chiral center in 4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives is highly sensitive.
While the 4,5-dihydro compound can be synthesized as a racemate and resolved later, recent breakthroughs in organometallic chemistry have enabled the transition-metal-catalyzed asymmetric reductive dearomatization of fully aromatic pyrazolo[1,5-a]pyrimidines. For instance, Rhodium (Rh) and Iridium (Ir) catalysts equipped with chiral ligands (e.g., (R) -t-Bu-FcPhox) are now used to achieve >99% enantiomeric excess ( ee ) when reducing these scaffolds to their tetrahydro or dihydro states[3][4]. This stereocontrol is the exact mechanism utilized in the synthesis of next-generation BTK inhibitors like Zanubrutinib[4].
The C5-Carboxylic Acid Handle
The carboxylic acid moiety at the C5 position acts as the primary vector for diversification. Because the adjacent N4 nitrogen is a secondary amine (in the dihydro state), synthetic strategies must carefully consider protecting group chemistry (e.g., Boc or Cbz protection of N4) to prevent unwanted intramolecular cyclization or polymerization during the activation of the C5 carboxylic acid.
Experimental Workflows: Self-Validating Amide Coupling
To utilize this building block effectively, researchers frequently perform amide couplings at the C5 position. The following protocol outlines an optimized, self-validating methodology for coupling 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid with a primary amine.
Step-by-Step Methodology
1. Scaffold Protection (Optional but Recommended): If the N4 position is unprotected, react the starting material with Boc₂O (1.1 eq) and DMAP (0.1 eq) in THF to yield the N-Boc protected acid. Causality: This prevents the N4 amine from competing as a nucleophile in the subsequent coupling step.
2. Carboxylic Acid Activation: Dissolve the protected acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the reaction mixture to 0°C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt active ester. The reaction is initiated at 0°C to suppress the formation of oxazolone intermediates, thereby preventing the epimerization of the C5 chiral center. DIPEA acts as a non-nucleophilic base to deprotonate the acid without degrading the active ester.
3. Amine Addition: After 15 minutes of activation, add the target primary amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature (RT) and stir for 2-4 hours.
4. Reaction Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+ . If the HATU-adduct intermediate is visible, the reaction requires more time or additional amine.
5. Quenching and Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Causality: The weakly basic NaHCO₃ hydrolyzes any unreacted active ester back to the water-soluble carboxylate salt and neutralizes the HOAt byproduct, ensuring they are partitioned into the aqueous layer while the neutral amide product moves into the organic layer.
6. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Synthetic workflow for amide coupling of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Applications in Medicinal Chemistry: BTK Inhibition
The pyrazolo[1,5-a]pyrimidine family has profoundly impacted the treatment of B-cell malignancies. Bruton's Tyrosine Kinase (BTK) is a crucial signaling node in the B-cell receptor (BCR) pathway. Aberrant BTK signaling leads to unchecked B-cell proliferation and survival, hallmarks of mantle cell lymphoma and chronic lymphocytic leukemia.
Derivatives of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid serve as core structural motifs that fit precisely into the ATP-binding pocket of BTK. By functionalizing the C5 carboxylic acid into an acrylamide (a Michael acceptor), researchers can design targeted covalent inhibitors. The acrylamide warhead forms an irreversible covalent bond with the Cys481 residue in the BTK active site, leading to complete and lasting kinase inhibition[3][4].
BTK signaling pathway illustrating the inhibition point by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1251023-46-7_化工字典 (Chemical Dictionary for CAS 1251023-46-7). hxchem.net.
- Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. RSC Publishing.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry - ACS Publications.
